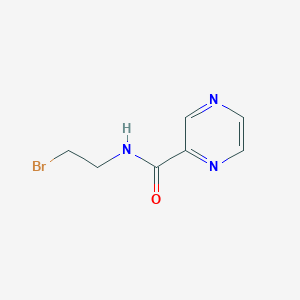
2-(Pyrazinamido)-1-bromoethane
Overview
Description
2-(Pyrazinamido)-1-bromoethane is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a bromo-ethyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide typically involves the reaction of pyrazine-2-carboxylic acid with 2-bromoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazinamido)-1-bromoethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo-ethyl group to an ethyl group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid oxides.
Reduction: Formation of pyrazine-2-carboxylic acid (ethyl)-amide.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine
In the medical field, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide involves its interaction with molecular targets such as enzymes and receptors. The bromo-ethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Pyrazine-2-carboxylic acid
- Pyrazine-2-carboxamide
- 2-Bromoethylamine
Comparison
Compared to pyrazine-2-carboxylic acid and pyrazine-2-carboxamide, pyrazine-2-carboxylic acid (2-bromo-ethyl)-amide has a unique bromo-ethyl group that imparts distinct reactivity and biological activity. The presence of the bromo group allows for selective substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the bromo-ethyl group enhances the compound’s potential as an enzyme inhibitor and therapeutic agent.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
N-(2-bromoethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C7H8BrN3O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12) |
InChI Key |
GNCYSRAVJDPFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(3-Methoxy-phenyl)-4-methyl-thiazol-5-yl]-methanol](/img/structure/B8526303.png)
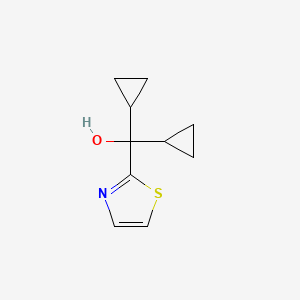

![7-bromoimidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B8526319.png)
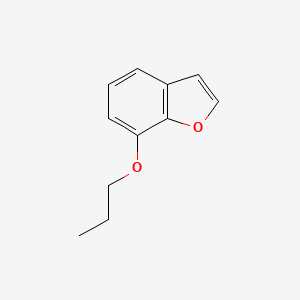
![(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B8526344.png)
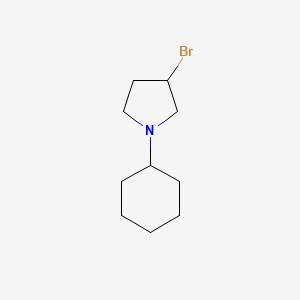
![2-[(Methylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B8526360.png)
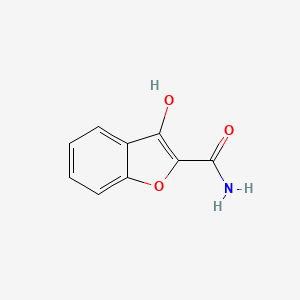
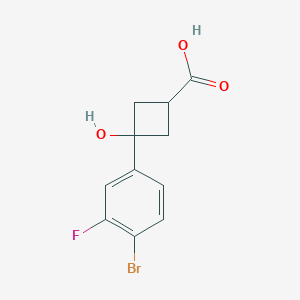
![3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B8526374.png)
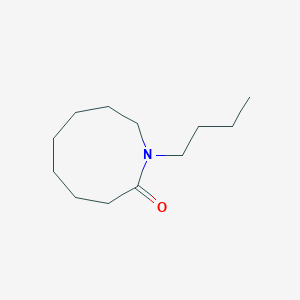
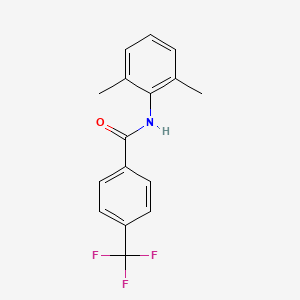
![3,3'-[Methylenebis(oxy)]bis(2,2-dinitropropan-1-ol)](/img/structure/B8526390.png)
